

# Reproducibility of Lufotrelvir pharmacokinetic data across different species.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lufotrelvir |           |
| Cat. No.:            | B8198245    | Get Quote |

# Lufotrelvir Pharmacokinetics: A Cross-Species Comparison for Researchers

A deep dive into the pharmacokinetic profile of the investigational antiviral agent **lufotrelvir** (PF-07304814) reveals a consistent and predictable behavior across various preclinical species and humans. This guide provides a comprehensive comparison of **lufotrelvir**'s pharmacokinetic data, alongside other prominent antiviral agents, to aid researchers and drug development professionals in their understanding of this promising therapeutic candidate.

**Lufotrelvir**, a phosphate prodrug, is rapidly converted in the body to its active form, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This mechanism of action makes it a key area of interest in the ongoing search for effective COVID-19 treatments. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

## **Comparative Pharmacokinetic Parameters**

To provide a clear and concise overview, the following tables summarize the key pharmacokinetic (PK) parameters of **lufotrelvir** and its active moiety, PF-00835231, across different species. For comparative context, data for other notable antiviral drugs—remdesivir, molnupiravir, and nirmatrelvir—are also presented.



Lufotrelvir (PF-07304814) and Active Moiety (PF-

00835231)

| Parameter                           | Rat      | Dog      | Monkey   | Human                      | Source(s) |
|-------------------------------------|----------|----------|----------|----------------------------|-----------|
| Lufotrelvir<br>(Prodrug)            |          |          |          |                            |           |
| Half-life (t½)                      | 0.30 h   | 0.5 h    | 2.6 h    | 0.1 h                      | [1][2]    |
| Plasma<br>Protein<br>Binding        | 62.1%    | 68.8%    | 63.9%    | 81.6%                      | [1][2]    |
| Conversion to Active Moiety         | 68%      | 81%      | 78%      | 75%                        | [1]       |
| PF-00835231<br>(Active<br>Moiety)   |          |          |          |                            |           |
| Half-life (t½)                      | 0.72 h   | 1.5 h    | 1.2 h    | ~2.0 h (at 500<br>mg dose) | [1][2][3] |
| Cmax (at<br>500mg, 24h<br>infusion) | N/A      | N/A      | N/A      | ~97.0 - 1288<br>ng/mL      | [3][4]    |
| Tmax (at<br>500mg, 24h<br>infusion) | N/A      | N/A      | N/A      | 14 - 16 h                  | [3][4]    |
| Plasma<br>Protein<br>Binding        | 67.3%    | 58.4%    | 55.9%    | 55.1%                      | [1][2]    |
| Clearance                           | Moderate | Moderate | Moderate | N/A                        | [3]       |
| Volume of Distribution              | Low      | Low      | Low      | N/A                        | [3]       |

N/A: Not Available in the searched resources.



# **Comparative Antiviral Pharmacokinetics**



| Drug         | Species | Route                                                  | Key PK<br>Parameters                                            | Source(s)    |
|--------------|---------|--------------------------------------------------------|-----------------------------------------------------------------|--------------|
| Remdesivir   | Rat     | IV                                                     | Rapidly<br>metabolized.                                         | [5][6][7]    |
| Dog          | IV      | Data available from studies.                           | [8]                                                             |              |
| Monkey       | IV      | t½ ~0.39 h;<br>extensively<br>metabolized.             | [9][10]                                                         |              |
| Human        | IV      | t½ ~1 h; GS-<br>441524<br>(metabolite) t½<br>~27 h.    | [10][11]                                                        |              |
| Molnupiravir | Rat     | Oral                                                   | Bioavailability of NHC (active form) 52%.                       | [12]         |
| Dog          | Oral    | Bioavailability of NHC ≥77%.                           | [12]                                                            |              |
| Monkey       | Oral    | Low oral bioavailability of prodrug.                   | [13][14]                                                        |              |
| Human        | Oral    | Rapidly<br>converted to<br>NHC; Tmax of<br>NHC ~1.5 h. | [12][14]                                                        |              |
| Nirmatrelvir | Rat     | IV/Oral                                                | Moderate<br>clearance (27.2<br>mL/min/kg); t½<br>~5.1 h (oral). | [15][16][17] |
| Monkey       | IV/Oral | Moderate<br>clearance (17.1                            | [16][17]                                                        |              |



|       |      | mL/min/kg); t½ ~0.8 h (oral).                            |
|-------|------|----------------------------------------------------------|
| Human | Oral | Tmax ~3 h (with ritonavir); t½ ~2 h (without ritonavir). |

## **Experimental Protocols**

The pharmacokinetic data presented in this guide were derived from a series of preclinical and clinical studies. The following provides an overview of the typical methodologies employed in these investigations.

## **Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)**

Objective: To determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of **lufotrelvir** and its active metabolite, PF-00835231.

#### Methodology:

- Animal Models: Studies were conducted in standard laboratory strains of rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys.[5][16][19]
- Drug Administration: Lufotrelvir was typically administered as a single intravenous (IV) infusion.[1][2][3] The active moiety, PF-00835231, was also administered intravenously for comparative purposes.
- Dosing: A range of doses were investigated to assess dose-proportionality. For instance, in some rat studies, high doses of up to 1,000 mg/kg were administered via continuous IV infusion over 24 hours.[1][2]
- Sample Collection: Blood samples were collected at predetermined time points postadministration from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation and stored frozen until analysis.



- Bioanalysis: Plasma concentrations of lufotrelvir and PF-00835231 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

## **Human Phase 1 Clinical Trials**

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of **lufotrelvir** in healthy adult participants.

### Methodology:

- Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose studies were conducted.[3][12]
- Participants: Healthy adult volunteers were enrolled in these studies.
- Drug Administration: Lufotrelvir was administered as a continuous intravenous infusion over a specified period, typically 24 hours for single ascending dose studies.[3]
- Dosing: The studies involved escalating single or multiple doses of **lufotrelvir**. For example, single doses of 50 mg, 150 mg, 500 mg, and 700 mg have been investigated.[3][4]
- Sample Collection: Blood and urine samples were collected at various time points during and after the infusion to measure concentrations of **lufotrelvir** and PF-00835231.
- Bioanalysis: Validated LC-MS/MS methods were used to quantify drug concentrations in plasma and urine.
- Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the pharmacokinetic parameters from the plasma concentration-time data.

## **Visualizing the Process**



To further clarify the experimental workflow and the metabolic pathway of **lufotrelvir**, the following diagrams are provided.



Click to download full resolution via product page

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]
- 2. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF-07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS-CoV-2, in Healthy Adult Participants PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF-07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS-CoV-2, in Healthy Adult Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integration Analysis of Pharmacokinetics and Metabolomics to Predict Metabolic Phenotype and Drug Exposure of Remdesivir [frontiersin.org]
- 7. Eicosanoid Metabolomic Profile of Remdesivir Treatment in Rat Plasma by High-Performance Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of remdesivir and its nucleoside metabolite in beagle dogs and healthy humans by liquid chromatography coupled with triple quadrupole mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID-19, in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. preprints.org [preprints.org]



- 14. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 -PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Disposition of Nirmatrelvir, an Orally Bioavailable Inhibitor of SARS-CoV-2 3C-Like Protease, across Animals and Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of Lufotrelvir pharmacokinetic data across different species.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198245#reproducibility-of-lufotrelvir-pharmacokinetic-data-across-different-species]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





